1-(3-fluorobenzyl)-2(1H)-quinolinone
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)11-18-15-7-2-1-5-13(15)8-9-16(18)19/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKNFLPTVFKZLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666348 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Strategies for 1 3 Fluorobenzyl 2 1h Quinolinone and Analogous Structures
Established Methodologies for 2(1H)-Quinolinone Core Synthesis
The 2(1H)-quinolinone framework is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Consequently, numerous synthetic methods have been developed for its construction. These can be broadly categorized into reactions that form the heterocyclic ring through palladium-catalyzed transformations and those that rely on intramolecular cyclization and condensation strategies.
Palladium-catalyzed reactions have become a powerful tool in organic synthesis due to their mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov Several palladium-based strategies have been successfully applied to the synthesis of the 2(1H)-quinolinone core.
One prominent approach involves a cascade reaction featuring C-H bond activation, C-C bond formation, and subsequent cyclization using simple anilines as starting materials. acs.org This method provides a practical and efficient route to quinolinone derivatives. Another strategy utilizes the palladium-catalyzed coupling of 2-iodoanilines with α,β-unsaturated carbonyl compounds, which proceeds via a Heck coupling followed by an intramolecular cyclization to yield 3-substituted 2(1H)-quinolinones. nih.gov
Palladium catalysis is also effective in carbonylative cyclization reactions. For instance, benzyl (B1604629) chlorides can be reacted with anthranils in the presence of a palladium catalyst and a carbon monoxide surrogate, such as molybdenum hexacarbonyl (Mo(CO)6), to produce 3-arylquinolin-2(1H)-ones. thieme-connect.com Furthermore, a Pd(II)-catalyzed synthesis from quinoline (B57606) N-oxides has been developed, where an azodicarboxylate acts as both an activating agent and an oxidant under mild conditions. rsc.org
| Methodology | Starting Materials | Catalyst/Reagents | Key Features | Reference |
| C-H Activation Cascade | Anilines | Pd Catalyst | Practical route from simple substrates | acs.org |
| Heck Coupling-Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyls | Pd(OAc)₂, PPh₃, NaOAc | Forms 3-substituted quinolinones | nih.gov |
| Carbonylative Cyclization | Benzyl Chlorides, Anthranils | Pd Catalyst, Mo(CO)₆ | Incorporates a carbonyl group | thieme-connect.com |
| Oxidation of N-Oxides | Quinoline N-Oxides | Pd(II), Azodicarboxylate | Mild conditions, no protection needed | rsc.org |
Intramolecular cyclization represents a fundamental strategy for the synthesis of heterocyclic systems, including the 2(1H)-quinolinone core. These methods often involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the ring.
A facile and efficient method involves the intramolecular cyclization of penta-2,4-dienamides, which is mediated by concentrated sulfuric acid. rsc.org This reaction is proposed to proceed through the formation of a dicationic superelectrophile. Another established route is the intramolecular cyclization of 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, which can be mediated by polyphosphoric acid (PPA) to form cinnoline (B1195905) derivatives, a related class of N-heterocycles, demonstrating the utility of acid-catalyzed cyclization of complex precursors. nih.gov
Historically, classical named reactions such as the Friedländer and Knorr syntheses have provided the conceptual foundation for many modern cyclization strategies for quinoline and quinolinone synthesis. nih.govthieme-connect.com These reactions typically involve the condensation of an aniline (B41778) derivative with a carbonyl compound containing an α-methylene group.
| Methodology | Precursor | Reagents/Conditions | Key Features | Reference |
| Dienamide Cyclization | Penta-2,4-dienamides | Concentrated H₂SO₄ | Forms substituted quinolinones efficiently | rsc.org |
| Acid-Catalyzed Cyclization | 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones | Polyphosphoric Acid (PPA) | Forms related cinnoline heterocycles | nih.gov |
| Brønsted Acid Catalysis | 2-Arylaminoazulenes | Polyphosphoric Acid (PPA) | Synthesis of azuleno[2,1-b]quinolones | nih.gov |
Synthesis of N1-Substituted 2(1H)-Quinolinones, including Fluorobenzyl Moiety Introduction
The synthesis of 1-(3-fluorobenzyl)-2(1H)-quinolinone is typically achieved by N-alkylation of the pre-formed 2(1H)-quinolinone core. This common and effective method involves the reaction of 2(1H)-quinolinone, which has an acidic N-H proton, with an appropriate alkylating agent.
For the target compound, the reaction would involve deprotonating 2(1H)-quinolinone with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting nucleophilic anion is then treated with 3-fluorobenzyl bromide. This nucleophilic substitution reaction furnishes the desired this compound. This approach is analogous to synthetic methods used for other N-benzylated heterocycles, where fluorobenzyl bromide is used as the benzylating agent in the presence of a base. google.com
Alternatively, the N1-substituent can be incorporated from the start of the synthetic sequence. For example, tandem palladium-catalyzed reactions can utilize N-substituted starting materials, such as N-alkoxyamides, which react with benzaldehydes in a cascade process of amidation and condensation to directly yield N-substituted quinolinones. nih.govnih.gov
Advancements in One-Pot and Modular Synthetic Pathways
To improve efficiency and reduce waste, modern synthetic chemistry has moved towards one-pot and multi-component reactions (MCRs). These strategies allow for the construction of complex molecules like substituted 2(1H)-quinolinones from simple precursors in a single operation without isolating intermediates.
These modular approaches are highly valuable as they enable the rapid generation of a library of diverse quinolinone derivatives by simply varying the starting components. nih.gov
| Methodology | Key Components | Catalyst/Reagents | Key Features | Reference |
| One-Pot Cascade | ortho-Tosylaminophenyl-substituted p-quinone methides | Base/Oxidant | Divergent synthesis of indoles and quinolinones | nih.gov |
| Ugi/Knoevenagel Sequence | 2-Acylanilines, Aldehydes, Isocyanides, Sulfonium bromides | DBU | Four-component reaction for polysubstituted products | rsc.org |
| Tandem Pd-Catalysis | Aryl halides, Acetamides | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Buchwald-type amination followed by aldol (B89426) condensation | nih.gov |
Computational Chemistry and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. This process involves calculating molecular descriptors that characterize the physicochemical properties of the molecules and using statistical methods to build a predictive model.
A literature search for QSAR studies specifically involving 1-(3-fluorobenzyl)-2(1H)-quinolinone did not yield any results. While QSAR models have been developed for various classes of quinoline (B57606) and quinolinone derivatives to predict activities such as anticancer or antimicrobial effects, no published models specifically include or focus on the title compound. Therefore, no data on relevant molecular descriptors, statistical parameters (e.g., r², q²), or predictive outcomes for this compound can be reported.
In Silico Studies of Molecular Interactions and Conformational Landscapes
In silico studies, including molecular docking and conformational analysis, are vital for understanding how a molecule interacts with biological targets and for exploring its three-dimensional structure and flexibility.
Molecular Interactions: Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and identifying key interactions such as hydrogen bonds and hydrophobic contacts. No molecular docking studies specifically investigating the interactions of this compound with any biological target have been reported in the reviewed literature.
Conformational Landscapes: Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. This is crucial for understanding its dynamic behavior and how it might adapt its shape to fit into a receptor's binding site. There are no available studies detailing the conformational landscape, stable conformers, or energy profiles for this compound.
Biological Activities and Mechanistic Investigations
Anticancer and Antiproliferative Activities (In Vitro Studies)
Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. nih.gov These compounds exert their antiproliferative effects through various mechanisms, targeting key proteins and pathways involved in cancer cell growth, survival, and proliferation. nih.govekb.eg
Inhibition of Heat Shock Protein 90 (Hsp90) Function
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer progression. ekb.egresearchgate.net Targeting Hsp90 is therefore considered a promising strategy in cancer therapy. ekb.egnih.gov Quinoline derivatives have emerged as potential Hsp90 inhibitors. nih.govekb.eg For instance, certain quinoline-based compounds have been shown to inhibit Hsp90, leading to the degradation of its client proteins and a concomitant induction of Hsp70. ekb.eg One quinolone derivative was reported to increase the acetylation levels of Hsp90 in HCT-116 colon cancer cells. ekb.eg The inhibition of Hsp90 by these compounds can trigger apoptosis and cause cell cycle arrest, highlighting their therapeutic potential. ekb.eg
| Compound Type | Observed Effect | Cell Line | Mechanism |
|---|---|---|---|
| Quinoline Derivative 48 | Potent cell growth inhibition | HCT116, Hep3B, PC-3 | Hsp90 inhibition, degradation of Hsp90 client proteins, induction of Hsp70, apoptosis induction, G2/M phase cell cycle arrest. ekb.eg |
| Quinolone Derivative 49 | Increased Hsp90 acetylation | HCT-116 | Not specified. ekb.eg |
| Quinoline Analogs (e.g., Compound 27) | Inhibition of cancer cell growth (IC50 = 0.27 µM) | Not specified | Hsp90 inhibition leading to degradation of Hsp70 and Akt protein. nih.gov |
Modulation of Tyrosine Kinase Receptors (e.g., FGFR1, IGF-1R, EGFR)
Tyrosine kinase receptors are critical mediators of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a common feature in many cancers, making them attractive targets for anticancer therapies. nih.govmedchemexpress.com Quinoline and quinazolinone derivatives have been extensively investigated as inhibitors of various tyrosine kinase receptors. ekb.egnih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): Abnormal signaling of the FGF/FGFR system can promote tumor growth. researchgate.net Certain quinazolinone derivatives have been identified as potent inhibitors of FGFR kinases. researchgate.net Studies have shown that some derivatives exhibit strong inhibitory activity against FGFR1, with IC50 values in the nanomolar range, even more potent than the known inhibitor AZD4547. researchgate.net
Insulin-like Growth Factor 1 Receptor (IGF-1R): Overexpression of IGF-1R is linked to tumor proliferation and invasion in various cancers. medchemexpress.comnih.gov Novel quinazoline (B50416) derivatives have been developed to disrupt IGF-1R signaling. nih.gov For example, the compound HMJ-30, a quinazoline derivative, has been shown to selectively target the ATP-binding site of IGF-1R, inhibiting its downstream signaling pathways. nih.gov Other 4-benzylquinoline (B14139861) derivatives have also been shown to inhibit the binding of IGF to IGF-binding proteins. nih.gov
Epidermal Growth Factor Receptor (EGFR): The quinoline scaffold is a key component of several approved EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.gov Numerous quinoline and quinazolinone derivatives have been synthesized and evaluated as EGFR inhibitors. nih.govnih.govmdpi.com Some have shown potent inhibitory activity, with IC50 values comparable to or better than reference drugs. nih.govmdpi.com For instance, a 2-benzyl-thio functionalized quinazolinone analog demonstrated an EGFR-TK inhibitory activity with an IC50 of 13.40 nM, compared to gefitinib's 18.14 nM. nih.govbohrium.com
| Compound Class | Target Receptor | Compound Example | IC50 Value | Reference Compound | Reference IC50 |
|---|---|---|---|---|---|
| Quinoline Derivative | FGFR1 | Compound 5 | 0.33 ± 0.01 nM | AZD4547 | 12.17 nM researchgate.net |
| Quinazoline Derivative | IGF-1R | HMJ-30 | Reduces p-IGF-1R levels | N/A | N/A nih.gov |
| Quinazolinone Analog | EGFR-TK | Compound 24 | 13.40 nM | Gefitinib | 18.14 nM nih.govbohrium.com |
| Quinazolinone-Amino Acid Hybrid | EGFR | Compound G | 163.97 nM (MCF-7 cells) | Erlotinib | 78.04 nM (MCF-7 cells) mdpi.com |
Induction of Programmed Cell Death Pathways
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. rsc.org Quinoline derivatives have been shown to induce apoptosis in various cancer cell lines through multiple pathways. nih.govnih.govresearchgate.net
Mechanisms of apoptosis induction by quinoline derivatives include:
Caspase Activation: Certain derivatives trigger apoptosis by activating key executioner caspases, such as caspase-3. nih.govresearchgate.net The overexpression of caspase-3 has been observed in cells treated with novel quinoline derivatives carrying nitric oxide donors. researchgate.net
Cell Cycle Arrest: These compounds can interfere with the cell cycle, causing arrest at different phases, such as the G2/M or S phase, which ultimately leads to apoptosis. ekb.egnih.govresearchgate.net
DNA Intercalation and Damage: Some quinoline derivatives can intercalate with DNA, disrupting its structure and function during the S phase of the cell cycle, leading to programmed cell death. nih.gov
Modulation of Apoptotic Proteins: The apoptotic potential of some derivatives is mediated by the activation of pro-apoptotic proteins like Bax and the simultaneous reduction in the expression of anti-apoptotic proteins like Bcl-2. researchgate.net
Induction of Autophagy: In some cases, quinoline derivatives can induce autophagic cell death, which can occur alongside apoptosis. nih.gov For example, a specific quinoline derivative was found to induce both apoptosis and autophagy in pancreatic cancer cells by suppressing the Akt/mTOR pathway and inducing ER stress. nih.gov
| Compound Derivative | Cancer Cell Line | Observed Effect | Mechanism |
|---|---|---|---|
| 6-nitro-2-p-tolylquinolin-4(1H)-one (5a) | HeLa | 41.8% apoptosis | Intercalation with DNA during S phase. nih.gov |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1, MIA PaCa-2 (Pancreatic) | Induced apoptosis and autophagy | Caspase-3 activation, PARP cleavage, suppression of Akt/mTOR pathway. nih.gov |
| 2-benzylthioquinoline nitrone (6e) | Not specified | Pre-G1 apoptosis, G2/M phase cell cycle arrest | Overexpression of caspase-3. researchgate.net |
| Bis-quinoline (2a-c) | U937 | Induction of apoptosis | High sub-G1 peaks, caspase 3 activation, annexin-V-FITC staining. mdpi.com |
Antimicrobial Activities (In Vitro Studies)
Quinolines and their derivatives, particularly the fluoroquinolones, are a well-established class of synthetic antibacterial agents. researchgate.netbiointerfaceresearch.com They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Numerous studies have reported the synthesis and evaluation of novel quinoline derivatives with significant in vitro antimicrobial activity. nih.govtandfonline.comresearchgate.netbenthamdirect.com The antimicrobial potency of these compounds is often assessed by determining their Minimum Inhibitory Concentration (MIC) values against various pathogenic microbes. nih.govtandfonline.com For instance, some novel quinoline derivatives have demonstrated potent broad-spectrum antimicrobial activity with MIC values in the range of 0.66–3.98 µg/ml against several bacterial and fungal strains. nih.gov
Interaction with Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV) in Related Quinolones
The primary mechanism of action for quinolone antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.govmdpi.com These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial drugs. oup.comresearchgate.net
Quinolones function by stabilizing the complex formed between the topoisomerase and DNA, which leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death. nih.govnih.govoup.com The interaction is mediated through a water-metal ion bridge, which facilitates the binding of the quinolone to the enzyme-DNA complex. oup.comuiowa.edu
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA. mdpi.comresearchgate.net In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones. nih.gov Several novel quinoline derivatives have been specifically designed and shown to be potent inhibitors of DNA gyrase. nih.govresearchgate.netnih.gov
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication. In many Gram-positive bacteria, topoisomerase IV is the main target for quinolones. nih.govresearchgate.net
The dual-targeting ability of some quinolones against both DNA gyrase and topoisomerase IV contributes to their potent antibacterial activity and can help in overcoming resistance. nih.gov
| Enzyme Target | Primary Bacterial Type | Mechanism of Action | Effect |
|---|---|---|---|
| DNA Gyrase | Gram-negative bacteria (primarily) nih.gov | Inhibition of DNA supercoiling. mdpi.comresearchgate.net | Stabilization of enzyme-DNA complex, induction of double-strand DNA breaks, bacterial cell death. nih.govnih.govoup.com |
| Topoisomerase IV | Gram-positive bacteria (primarily) nih.gov | Inhibition of chromosome decatenation. researchgate.net |
Neuropharmacological and Central Nervous System (CNS) Activities
Quinolinone and its derivatives have been recognized as an important group of heterocyclic compounds with a range of pharmacological properties affecting the central nervous system. mdpi.com Their diverse biological activities include anticonvulsant and antidepressant effects. mdpi.com
Studies on 3,4-dihydro-2(1H)-quinolinones have demonstrated their potential as antidepressant agents. mdpi.com Aripiprazole, a compound containing this scaffold, is a known antidepressant. mdpi.com In the search for new CNS agents, novel triazole-quinolinone derivatives have been designed and synthesized. Pharmacological screenings have shown that these compounds can significantly reduce immobility time in the forced swim test in mice, a common model for evaluating antidepressant activity. Some of these derivatives exhibited performance superior to the standard antidepressant fluoxetine. mdpi.com
Furthermore, some of these triazole-quinolinone derivatives have also displayed antiseizure activity in the maximal electroshock seizure (MES) model, indicating a potential dual therapeutic benefit for comorbidities like epilepsy and depression. mdpi.com The wide-ranging biological activities of quinoline derivatives also extend to potential neuroprotective applications, with some compounds being investigated as multifunctional antioxidants for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov
| Compound Class | Activity | Experimental Model | Observed Effect |
|---|---|---|---|
| Triazole-quinolinones (3f-3j) | Antidepressant | Forced Swim Test (mice) | Significant reduction in immobility time, superior to fluoxetine. mdpi.com |
| Triazole-quinolinones (e.g., 5i, 5m) | Antiseizure & Antidepressant | Maximal Electroshock Seizure (MES) model & Forced Swim Test | Exhibited both antiseizure and antidepressant effects. mdpi.com |
| 3,4-dihydro-2(1H)-quinolinones | Antidepressant | General studies | Promising antidepressant activities. mdpi.com |
Sigma Receptor (σ1R, σ2R) Modulatory Effects
Sigma receptors (σR), classified as σ1R and σ2R, are unique transmembrane proteins that function as molecular chaperones, primarily in the endoplasmic reticulum. nih.govnih.gov They are involved in modulating various cellular functions, including ion channel activity, intracellular Ca2+ homeostasis, and ER stress. nih.gov Growing evidence has implicated the σ1R in a range of neurological conditions, including depression, anxiety, and neurodegenerative diseases. nih.govmagtechjournal.com
While direct studies on 1-(3-fluorobenzyl)-2(1H)-quinolinone are not extensively detailed in the reviewed literature, the broader class of N-substituted piperidines and related nitrogen-containing heterocyclic compounds have been investigated as high-affinity ligands for sigma receptors. For instance, various N-alkyl and N-aralkyl substituted piperidine-4-carbonitrile analogs have demonstrated high affinity for σ1 receptors. nih.gov The nature of the substituent on the nitrogen atom significantly influences both the affinity and selectivity for σ1 versus σ2 receptors. nih.gov Given the structural features of this compound, which includes a substituted benzyl (B1604629) group attached to a nitrogen within a heterocyclic system, its potential interaction with sigma receptors presents a plausible area for further investigation. The modulation of these receptors by ligands can lead to significant downstream effects, including neuroprotection and regulation of neuroinflammation. magtechjournal.commdpi.com
Anticonvulsant Properties of Related Quinolinone Scaffolds
The quinolinone and quinazolinone scaffolds are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. orientjchem.orgresearchgate.netresearchgate.net Numerous derivatives incorporating these core structures have been synthesized and evaluated for their anticonvulsant properties, showing considerable promise in preclinical models. orientjchem.orgresearchgate.netnih.gov These compounds are often tested in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models to assess their efficacy. nih.govmdpi.com
Research has shown that specific substitutions on the quinolinone ring system are crucial for anticonvulsant activity. For example, a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed to meet the structural requirements for anticonvulsant effects. nih.gov The introduction of substituted phenyl groups and the modification of the heterocyclic system led to compounds with significant activity. nih.gov One of the most potent compounds in a studied series, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, demonstrated strong anticonvulsant effects in both MES and scPTZ tests. nih.gov
Similarly, other 8-substituted quinoline derivatives have shown good anticonvulsant activities, suggesting that the position and nature of substituents play a key role in their pharmacological profile. nih.gov The mechanism of action for some quinazolinone derivatives has been suggested to involve the enhancement of GABAergic neurotransmission, acting as positive allosteric modulators of the GABAA receptor. mdpi.com
Table 1: Anticonvulsant Activity of Selected Quinoline and Quinazolinone Derivatives
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | MES | 27.4 | nih.gov |
| 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | scPTZ | 22.0 | nih.gov |
| 6-chloro quinazoline analogue | MES | ~1.5x more potent than Phenytoin | mdpi.comnih.gov |
| 6-chloro quinazoline analogue | scPTZ | ~10x more potent than Troxidone | mdpi.comnih.gov |
Anti-inflammatory and Antioxidant Potential
Quinoline and its derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory and antioxidant effects. researchgate.netresearchgate.net The core scaffold is present in various compounds that have been investigated for their ability to mitigate inflammatory processes and oxidative stress. researchgate.netnih.gov
The anti-inflammatory activity of compounds with quinoline-like structures has been demonstrated in various assays. For instance, certain derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.gov Other studies have focused on the inhibition of pro-inflammatory cytokines and signaling pathways, such as the nuclear factor κB (NF-κB) pathway. mdpi.com
In terms of antioxidant activity, quinoline derivatives have been evaluated for their capacity to scavenge free radicals and chelate transition metal ions. nih.govnih.gov The antioxidant potential is often attributed to the electron-donating ability of the heterocyclic system and its substituents. Polyphenolic derivatives of quinazolin-4(3H)-one, for example, have demonstrated significant radical scavenging activity, comparable to standards like ascorbic acid and Trolox. nih.gov The introduction of hydroxyl groups to the scaffold appears to be a key strategy for enhancing antioxidant properties. nih.govmdpi.com The evaluation of antioxidant activity is commonly performed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. mdpi.com
Antiviral Activities
The quinoline scaffold is a core component of numerous compounds exhibiting a wide array of antiviral activities against various viral strains. nih.gov These derivatives have been found to be potent against viruses such as human immunodeficiency virus (HIV), Zika virus, herpes virus, and influenza viruses. nih.govresearchgate.netnih.gov
The mechanism of antiviral action can vary significantly depending on the specific derivative and the virus. For some quinolones, the antiviral effect appears to be related to the inhibition of viral replication at the transcriptional level. researchgate.netnih.gov For example, certain aryl-piperazinyl-6-amino-quinolones have been shown to inhibit HIV-1 replication by interfering with the Tat-TAR interaction. researchgate.netnih.gov Modifications to the quinolone template, such as the introduction of an aryl group at a piperazine (B1678402) moiety, can shift the compound's activity from antibacterial to specifically antiviral. researchgate.netnih.gov
Other studies have identified isoquinolone derivatives as potent inhibitors of influenza A and B viruses, with some compounds showing 50% effective concentration (EC50) values in the sub-micromolar range. nih.gov The mode of action for these compounds was suggested to be at the viral genome replication step. nih.gov The broad-spectrum potential of the quinoline scaffold continues to make it an attractive starting point for the design of new antiviral agents. nih.gov
Other Biological Interactions and Enzyme Inhibition Studies
Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a crucial role in cellular signaling pathways involved in proliferation, differentiation, and fibrosis. nih.govselleckchem.com Inhibition of ALK5 is a therapeutic strategy being explored for fibrotic diseases and cancer. nih.gov
Several small molecule inhibitors targeting ALK5 feature heterocyclic scaffolds similar to quinolinone. selleckchem.com While direct data for this compound is limited, a potent ALK5 inhibitor, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, shares the N-(3-fluorobenzyl) moiety. This compound demonstrated a potent inhibitory effect in a cellular assay with an IC50 value of 3.5 ± 0.4 nM. nih.gov This suggests that the N-(3-fluorobenzyl) group can be a key component in the design of potent ALK5 inhibitors. Other selective ALK5 inhibitors with different core structures have also been developed, with IC50 values in the low nanomolar range. selleckchem.com
Table 2: Inhibitory Activity of Selected ALK5 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| N-(3-fluorobenzyl)-...-imidazol-2-amine | ALK5 (cellular assay) | 3.5 | nih.gov |
| A-83-01 | ALK5 | 12 | selleckchem.com |
| SB525334 | ALK5 | 14.3 | selleckchem.com |
| RepSox | ALK5 | 23 | selleckchem.com |
| GW788388 | ALK5 | 18 | selleckchem.com |
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cell structures, a condition known as oxidative stress. dtu.dknih.gov The suppression of excessive ROS is a key mechanism of antioxidant compounds. nih.gov
Quinoline derivatives have been investigated for their potential to mitigate oxidative stress by suppressing ROS. nih.gov This activity is closely linked to their antioxidant properties discussed previously. The mechanisms can involve direct scavenging of free radicals like hydroxyl (OH•) and superoxide (B77818) (O2•−) radicals, or the inhibition of enzymes responsible for ROS production, such as xanthine (B1682287) oxidoreductase. dtu.dk Some multikinase inhibitors have been shown to exert their effects by generating mitochondrial ROS, leading to cancer cell death, highlighting the complex role of ROS in cellular health and disease. mdpi.com The development of compounds that can modulate ROS levels is a significant area of research for treating conditions associated with oxidative stress, including neurodegenerative diseases. nih.govdtu.dk Certain cytochrome P450 inhibitors with anti-inflammatory properties also act by inhibiting ROS production. medchemexpress.com
Structure Activity Relationship Sar and Design Principles
Role of the N1-Benzyl Substitution and Fluorine Position on Biological Efficacy and Selectivity
The substituent at the N1 position of the quinolinone ring is a critical determinant of biological activity. nih.gov The size, shape, and electronic nature of this group can profoundly impact how the molecule fits into and interacts with the binding pocket of a target protein.
N1-Benzyl Substitution: The N1 position is essential for the activity of many quinolinone-based compounds. nih.gov While small alkyl groups like cyclopropyl (B3062369) have been shown to significantly enhance antibacterial potency in some quinolone series, larger aromatic substitutions such as a benzyl (B1604629) group are also known to confer potent activity in various contexts. nih.govnih.gov A substituted phenyl or thiazole (B1198619) ring at the N1 position can have a beneficial effect on a compound's anticancer activity. nih.gov The benzyl group itself provides a larger hydrophobic surface for potential interactions within a target's binding site and its conformational flexibility allows it to adopt an optimal orientation for binding. The antibacterial activity of quinolinones with N1 substitutions may be influenced by steric hindrance and other spatial effects that affect the molecule's interaction with targets like DNA gyrase. nih.gov
Fluorine Position on the Benzyl Ring: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.govtandfonline.com Its small size means it rarely introduces significant steric hindrance, while its high electronegativity can profoundly alter the molecule's properties. researchgate.net
For 1-(3-fluorobenzyl)-2(1H)-quinolinone, the fluorine is at the meta-position of the benzyl ring. The effects of this placement include:
Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a fluorine atom can block potential sites of metabolism, thereby increasing the compound's half-life and bioavailability. nih.gov The powerful electron-withdrawing nature of fluorine can also deactivate the ring against oxidation. nih.gov
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. researchgate.net The position of the fluorine atom is critical; studies on other scaffolds have shown that a 4-fluoro (para) substitution can be more beneficial than a 3-fluoro (meta) substitution, or vice-versa, depending on the specific topology of the target's binding pocket. nih.govtandfonline.com
Table 1: General Effects of N1-Substituent Variation on Quinolinone Activity
| N1-Substituent | General Effect on Activity | Rationale | Citations |
|---|---|---|---|
| Small Alkyl (e.g., Ethyl) | Moderate Activity | Provides essential substitution for activity. | nih.govnih.gov |
| Cyclopropyl | High Antibacterial Activity | Optimal size and conformation for DNA gyrase binding pocket. | nih.govnih.govnih.gov |
| Phenyl / Substituted Phenyl | Potent Activity (context-dependent) | Offers potential for additional hydrophobic and electronic interactions. | nih.govnih.gov |
| Benzyl | Potent Activity (context-dependent) | Provides a larger hydrophobic surface and conformational flexibility. | nih.gov |
Influence of Substituent Variations on the Quinolinone Ring System
Modifications to the core quinolinone ring system are pivotal for tuning biological activity and target specificity. The potential for activity is often directly associated with the substituent effect on the ring. rsc.org Different positions on the bicyclic structure offer opportunities for optimization.
Position C5: Introduction of a small substituent, such as an amino group, at the C5 position can increase activity, particularly against Gram-positive bacteria in antibacterial quinolones. nih.govnih.gov
Position C6: A fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone antibiotics. This substitution is known to be necessary for strong antibacterial activity, as it enhances both DNA gyrase inhibition and cell penetration. nih.govtandfonline.com
Position C7: The C7 position is highly adaptable for modifications and is crucial for interacting with target enzymes. nih.gov In the context of antibacterials, introducing 5- or 6-membered N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) rings at this position can significantly enhance the spectrum of activity. nih.govnih.gov The steric bulk of the C7 substituent can also be modulated to reduce side effects. nih.gov
Position C8: A halogen (such as fluorine or chlorine) at the C8 position can improve oral absorption and enhance activity against anaerobic bacteria. nih.gov However, it can also be associated with increased phototoxicity. nih.gov
The interplay between substituents at different positions is complex. For instance, the optimal choice of a C7 side chain can be heavily influenced by the nature of the substituent at the N1 position. nih.gov
Table 2: Summary of Substituent Effects on the Quinolinone Ring
| Position | Common Substituent | General Influence on Biological Activity | Citations |
|---|---|---|---|
| C5 | Amino (NH2) | Improves overall potency, especially against Gram-positive bacteria. | nih.govnih.gov |
| C6 | Fluoro (F) | Greatly improves antimicrobial activity by increasing lipophilicity and target binding. | nih.govtandfonline.com |
| C7 | Piperazine/Pyrrolidine | Enhances spectrum of activity; influences potency and side-effect profile. | nih.govnih.gov |
| C8 | Fluoro (F) / Chloro (Cl) | Improves oral absorption and anaerobic activity; may increase phototoxicity. | nih.govnih.gov |
Development of Design Principles for Optimizing Potency and Target Specificity
The development of potent and selective quinolinone-based therapeutic agents relies on a set of rational design principles derived from extensive SAR and quantitative structure-activity relationship (QSAR) studies. nih.govnih.gov These principles guide the strategic modification of the lead compound to enhance desired properties while minimizing off-target effects.
Key design principles for the quinolinone scaffold include:
Exploiting Target-Specific Interactions: A primary goal is to design ligands that complement the unique features of the target's binding site. This involves optimizing shape, electrostatics, and hydrophobic interactions. nih.gov For example, QSAR studies on N1-substituted quinolones have shown that antibacterial potency is strongly dependent on the length and width of the N1 substituent, providing clear parameters for optimization. nih.gov
Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and pKa is essential for good pharmacokinetic profiles. The strategic use of fluorine is a key tool in this regard. researchgate.net By altering electron distribution, fluorine can modulate the pKa of nearby functional groups, which can improve bioavailability by enhancing membrane permeation. tandfonline.com
Achieving Selectivity: Selectivity is crucial to minimize side effects. Rational design can achieve selectivity by exploiting differences between the intended target and off-targets. Strategies include designing molecules that create steric clashes with an off-target receptor, bind to a specific conformational state of the target protein, or bind to an allosteric site not present in off-targets. nih.gov
Blocking Metabolic Hotspots: Identifying and blocking sites of metabolic degradation can significantly improve a compound's stability and duration of action. The introduction of fluorine or other metabolically robust groups at susceptible positions on the quinolinone or its substituents is a common and effective strategy. nih.govbenthamscience.com
Integrated In Silico and Experimental Approaches: Modern drug design integrates computational methods like molecular docking and QSAR with experimental synthesis and biological testing. nih.govnih.gov This iterative cycle allows for the rapid design and evaluation of new analogs, accelerating the optimization process toward a clinical candidate. nih.gov
By applying these principles, medicinal chemists can systematically refine the this compound scaffold to develop derivatives with enhanced potency, improved selectivity, and favorable drug-like properties. mdpi.comresearchgate.net
Future Research Directions and Therapeutic Potential
Exploration of Novel Synthetic Pathways for Derivatization
Future synthetic efforts will likely concentrate on creating a diverse library of analogs based on the 1-(3-fluorobenzyl)-2(1H)-quinolinone core to explore and optimize its therapeutic potential. The development of novel, efficient, and versatile synthetic methodologies is crucial for this endeavor. Modern synthetic organic chemistry offers several powerful tools that can be adapted for this purpose.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions : Techniques such as the Liebeskind–Srogl cross-coupling can be employed to introduce various heteroaryl groups at different positions of the quinolinone ring, creating complex and novel architectures. nih.gov Other palladium-catalyzed reactions, like C-H bond activation/cyclization cascades, could provide efficient routes to new quinolinone derivatives from simple starting materials. organic-chemistry.org
One-Pot Synthesis : The development of one-pot procedures, which allow for the construction of complex molecules in a single reaction vessel, would be highly advantageous. For instance, visible-light-driven hydrocarboxylations followed by cyclization sequences have been used to create coumarins and 2-quinolones from simple alkynes, representing a streamlined and atom-economical approach. organic-chemistry.org
Microwave-Assisted Synthesis : This technique can accelerate reaction times and improve yields. It has been successfully used in the synthesis of 4-hydroxy-2-quinolone analogues, demonstrating its utility for rapidly generating a library of derivatives for biological screening. researchgate.net
Click Chemistry : Copper-catalyzed cycloaddition reactions, a cornerstone of "click chemistry," can be used to link the quinolinone scaffold to other molecular fragments, such as triazoles, to create hybrid molecules with potentially enhanced or novel biological activities. researchgate.net
| Synthetic Strategy | Description | Potential Application for this compound | Reference |
|---|---|---|---|
| Palladium-Catalyzed C-H Functionalization | Directly converts C-H bonds into new functional groups, offering an efficient way to modify the core structure. | Introduction of aryl or heteroaryl substituents onto the quinolinone ring system. | nih.gov |
| Visible-Light-Driven Reactions | Uses light as a reagent to drive chemical transformations, often under mild conditions. | One-pot synthesis of complex quinolinone derivatives from simple precursors. | organic-chemistry.org |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times and increased yields. | Rapid generation of a diverse library of analogs for screening. | researchgate.net |
| Copper-Catalyzed Cycloadditions | A "click chemistry" approach to reliably and efficiently join molecular building blocks. | Tethering the quinolinone moiety to other pharmacophores to create hybrid compounds. | researchgate.net |
Advanced Computational Approaches for Drug Design and Mechanism Elucidation
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and providing insights into their mechanisms of action. For this compound, these approaches can guide the synthesis of more potent and selective analogs.
Future computational studies should focus on:
Quantitative Structure-Activity Relationship (QSAR) : Developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can help identify the key structural features of quinolinone derivatives that are critical for their biological activity. nih.gov This information is vital for designing new compounds with enhanced potency.
Molecular Docking : Docking studies can predict the binding orientation and affinity of this compound and its derivatives within the active site of potential protein targets. mdpi.comnih.gov This can help prioritize synthetic targets and elucidate the molecular basis of their activity.
Molecular Dynamics (MD) Simulations : MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights into binding stability and the conformational changes that may occur upon binding. nih.gov
Pharmacokinetic Modeling (ADME-Tox) : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of newly designed compounds. nih.govresearchgate.net This early-stage assessment helps in selecting candidates with favorable drug-like properties for further development, reducing late-stage attrition.
| Computational Tool | Application | Potential Benefit for this compound Research | Reference |
|---|---|---|---|
| 3D-QSAR/CoMFA | Correlates the 3D structural properties of molecules with their biological activity. | Identify key structural modifications to enhance therapeutic effects. | nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Elucidate binding modes and prioritize the synthesis of high-affinity analogs. | mdpi.comnih.gov |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Assess the stability of ligand-protein complexes and understand dynamic interactions. | nih.gov |
| In Silico ADME-Tox | Predicts drug-like properties and potential toxicity. | Early identification of candidates with poor pharmacokinetic profiles. | researchgate.netpandawainstitute.com |
Broadening the Scope of Biological Screening and Target Identification
The quinoline (B57606) and quinolinone nuclei are present in drugs with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. icm.edu.plrsc.org Therefore, derivatives of this compound should be subjected to a broad biological screening process to uncover their full therapeutic potential.
Key strategies include:
Expanded Cell-Based Assays : Screening against a wide panel of cancer cell lines, pathogenic bacteria (including drug-resistant strains), fungi, and viruses. icm.edu.plresearchgate.netnih.gov
Target Identification : For active compounds, identifying the specific molecular target is crucial for understanding the mechanism of action. Techniques such as immunoaffinity pulldown assays coupled with mass spectrometry have been used to identify protein targets of other quinolinone derivatives. aacrjournals.org Another approach involves screening against the human purine-binding proteome, which has successfully identified targets for quinoline drugs like aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov
Phenotypic Screening : Employing high-content screening approaches to observe the effects of compounds on cellular phenotypes, which can reveal unexpected therapeutic applications.
Development of Structure-Activity Relationship (SAR) Landscapes for Optimized Analogs
A systematic SAR study is essential to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. By synthesizing and testing a series of structurally related analogs of this compound, researchers can build a comprehensive SAR landscape.
Based on studies of related quinoline and quinolinone compounds, key structural modifications to investigate would include:
Substitution on the Benzyl (B1604629) Ring : The position and nature of the fluorine atom on the benzyl group are likely to be critical. Exploring other substitutions (e.g., chloro, methyl, methoxy) at various positions could significantly impact activity.
Substitution on the Quinolinone Core : Modifications at positions 3, 4, 6, and 7 of the quinolinone ring have been shown to be important for the activity of other quinoline derivatives. nih.govacs.org For example, the introduction of a fluorine atom at position 6 or a piperazine (B1678402) ring at position 7 is associated with enhanced antibacterial activity in quinolones. slideshare.net
Modification of the Linker : The benzyl group itself can be replaced with other linkers to alter the compound's flexibility, conformation, and interactions with its biological target.
A detailed SAR analysis led to the discovery that for a series of quinoline derivatives, a large alkoxy substituent at position-7 and an amino side chain at position-4 were beneficial for antiproliferative activity. nih.gov Similarly, for other quinolinone derivatives, optimizing side chains around the core skeleton was key to identifying potent immunosuppressive agents. nih.gov These findings underscore the importance of systematic structural modification.
Preclinical Pharmacological Evaluation in Relevant Biological Models (Non-human)
Promising candidates identified through in vitro screening and SAR studies must be evaluated in non-human biological models to assess their efficacy and pharmacokinetic profiles in a living system.
The preclinical evaluation pipeline should include:
Animal Models of Disease : Depending on the identified in vitro activity, compounds should be tested in relevant animal models. For example, if a derivative shows potent antiproliferative activity, it could be evaluated in a colorectal cancer xenograft model in nude mice. nih.gov Similarly, potential anti-diabetic effects could be tested in streptozotocin (B1681764) (STZ)-induced diabetic rat models. nih.gov
Pharmacokinetic (PK) Studies : In vivo studies in animals such as mice, rats, or dogs are necessary to determine the compound's bioavailability, distribution, metabolism, and excretion. nih.gov Such studies are crucial for establishing a potential dosing regimen and identifying any metabolic liabilities.
Mechanism of Action Studies : In vivo experiments can help confirm the mechanism of action identified in vitro. For instance, studies in mice have been used to show that certain quinoline derivatives exert their effects by attenuating phencyclidine-induced hyperlocomotion, suggesting a potential application in schizophrenia. nih.gov
The progression from in vitro activity to in vivo efficacy is a critical step in the drug development process, and rigorous preclinical evaluation is essential to validate the therapeutic potential of new this compound analogs. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-(3-fluorobenzyl)-2(1H)-quinolinone and its derivatives?
- Methodology : The compound can be synthesized via alkylation or piperazinylpropyl substitution. For example, Oshiro et al. (2000) used a multi-step approach: (1) Cyclization of substituted phenylpropenamides to form the quinolinone core, (2) alkylation with 3-fluorobenzyl groups, and (3) functionalization via piperazine linkages for receptor targeting . Key steps include optimizing solvent polarity (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control during cyclization .
- Critical Analysis : Yield optimization requires careful selection of alkylating agents (e.g., 3-fluorobenzyl bromide) and catalysts (e.g., potassium iodide) to minimize side reactions .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- 1H NMR : Used to confirm substituent positions (e.g., fluorobenzyl protons at δ 5.0–5.5 ppm) and quinolinone backbone integrity .
- Binding Assays : Radioligand displacement (e.g., [³H]DTG for sigma receptor affinity) quantifies target engagement .
- HPLC-MS : Validates purity and detects byproducts from alkylation steps .
Q. What primary pharmacological targets are associated with this compound?
- Mechanistic Insight : The compound exhibits sigma receptor agonism, demonstrated by its ability to reduce halothane-induced sleeping time in mice (ED₅₀ = 30 mg/kg) and displace [³H]DTG binding (IC₅₀ = 12 nM) . Antagonists like rimcazole block these effects, confirming target specificity .
Q. Which in vivo models are appropriate for evaluating its antidepressant-like activity?
- Experimental Design :
- Forced Swimming Test (FST) : Single-dose administration (10 mg/kg) reduces immobility time by 40%, comparable to imipramine after repeated dosing .
- Cerebral Concussion Recovery : Measures time-to-recovery from coma, with sigma agonists like 1-(3-fluorobenzyl) derivatives showing 50% acceleration vs. controls .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position) influence sigma receptor selectivity and efficacy?
- SAR Analysis :
| Substituent Position | Receptor Affinity (IC₅₀, nM) | In Vivo Efficacy (FST) |
|---|---|---|
| 3-Fluorobenzyl | 12 | 40% reduction |
| 4-Fluorobenzyl | 28 | 25% reduction |
- Key Finding : The 3-fluoro position enhances sigma receptor binding due to optimal steric and electronic effects . Piperazine-linked derivatives (e.g., 34b in Oshiro et al.) further improve CNS penetration .
Q. How can contradictory data on receptor binding and in vivo efficacy be resolved?
- Case Study : While sigma agonists reduce sleeping time, antagonists like BMY14802 show no activity. Preadministration of antagonists (3 mg/kg) blocks 1-(3-fluorobenzyl) effects, confirming agonism as the primary mode of action . Discrepancies may arise from differences in blood-brain barrier permeability or off-target muscarinic receptor interactions .
Q. What strategies improve pharmacokinetics for sustained CNS activity?
- Approach :
- Dosing Regimens : Single-dose efficacy in FST suggests rapid CNS uptake, but repeated dosing (e.g., 30 mg/kg/day for 4 days) enhances imipramine-like cumulative effects .
- Prodrug Design : Esterification of the quinolinone carbonyl improves oral bioavailability in preclinical models .
Q. How does this compound compare to structurally related cardiotonic or antiviral quinolinones?
- Comparative Analysis :
- Cardiotonic Derivatives : 6-(2,4-Dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone (UK-61,260) shows 10x higher inotropic activity than milrinone but lacks sigma receptor affinity .
- Antiviral Analogues : 3-Benzothiadiazin-3-yl-4-hydroxy derivatives inhibit HCV polymerase (IC₅₀ = 0.8 nM) but require distinct substitution patterns .
Methodological Recommendations
- Contradiction Resolution : Use orthogonal assays (e.g., calcium mobilization + electrophysiology) to confirm target engagement .
- Synthetic Optimization : Employ DoE (Design of Experiments) to refine reaction conditions (e.g., pH 7.5–8.5 for alkylation) .
- Data Reproducibility : Validate in vivo results across multiple models (e.g., FST, tail suspension test) to ensure robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
